(2-Amino-1H-imidazol-4-YL)-methanol hcl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8ClN3O |
|---|---|
Molecular Weight |
149.58 g/mol |
IUPAC Name |
(2-amino-1H-imidazol-5-yl)methanol;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-4-6-1-3(2-8)7-4;/h1,8H,2H2,(H3,5,6,7);1H |
InChI Key |
LAIYMEINARVEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)CO.Cl |
Origin of Product |
United States |
Annulation from α Haloketones and Guanidine:a Highly Plausible and Versatile Route Involves the Condensation of an α Haloketone with Guanidine, Which Serves As the N C N Fragment Required for the 2 Aminoimidazole Core.jetir.orgresearchgate.netfor the Target Molecule, a Suitable Starting Material Would Be a 3 Carbon α Haloketone Bearing a Protected Hydroxyl Group, Such As 1 Bromo 3 Hydroxy 2 Propanone or a Derivative.
The proposed mechanism proceeds as follows:
Step 1: Nucleophilic Attack: The guanidine (B92328), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the α-haloketone. This forms a tetrahedral intermediate.
Step 2: Intramolecular Cyclization: The terminal amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a five-membered ring intermediate, a dihydro-imidazole.
Step 3: Dehydration and Aromatization: The intermediate undergoes dehydration (loss of a water molecule) to yield the aromatic imidazole (B134444) ring. youtube.com
The Debus Radziszewski Synthesis:this Classical Multi Component Reaction Involves the Condensation of a 1,2 Dicarbonyl Compound, an Aldehyde, and a Source of Ammonia.wikipedia.orgscribd.comwikipedia.orgto Form the 2 Amino 4 Hydroxymethylimidazole Scaffold, the Reactants Could Theoretically Be Glyoxal the 1,2 Dicarbonyl , Glyceraldehyde or a Protected Equivalent As the Aldehyde Component Providing the Hydroxymethyl Group , and Guanidine As the Ammonia and Aminating Source .
Role of Intermediates and Transition States in Reaction Pathways
The progression of imidazole annulation reactions is dictated by the formation and stability of key intermediates and the energy of associated transition states.
In the α-haloketone pathway , the initial tetrahedral adduct and the subsequent cyclized dihydro-imidazole are crucial intermediates. The stability of these intermediates influences the reaction rate. The transition state for the cyclization step involves the formation of the new carbon-nitrogen bond, and its energy barrier determines the efficiency of ring closure.
For the Debus-Radziszewski synthesis , the diimine formed from the reaction of the dicarbonyl and the nitrogen source is the pivotal intermediate. wikipedia.org The reaction's success hinges on the efficient formation of this species, which then serves as the scaffold for the final condensation with the aldehyde. The transition states in this pathway involve the multiple condensation and dehydration steps required to assemble the ring.
Another relevant mechanistic pathway, the Van Leusen Imidazole Synthesis , proceeds through a distinct set of intermediates. This method involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine. organic-chemistry.org The mechanism is characterized by:
Initial Deprotonation: A base abstracts a proton from the active methylene (B1212753) group of TosMIC, forming a stabilized carbanion. mdpi.com
[3+2] Cycloaddition: This carbanion attacks the aldimine, initiating a stepwise [3+2] cycloaddition. organic-chemistry.orgnih.gov
Imidazoline (B1206853) Intermediate: This cycloaddition leads to the formation of a 4-tosyl-2-imidazoline intermediate. nih.gov
Elimination: This intermediate then eliminates the tosyl group (as p-toluenesulfinic acid) to yield the aromatic imidazole ring. organic-chemistry.orgwikipedia.org The elimination step is the final, irreversible step that drives the reaction to completion.
The stability of the TosMIC carbanion and the reactivity of the imidazoline intermediate are critical factors in the success of the Van Leusen synthesis.
Influence of Reaction Conditions on Mechanistic Outcomes
The outcome of imidazole formation reactions, including yield and purity, is highly sensitive to the reaction conditions. Temperature, solvent, pH, and the presence of catalysts can significantly alter the reaction pathway and the stability of intermediates.
Temperature: Reaction temperature is a critical parameter. Many imidazole syntheses require elevated temperatures to overcome the activation energy barriers for cyclization and dehydration steps. derpharmachemica.com However, excessively high temperatures can lead to the formation of by-products, such as imidazole ethers from the self-condensation of hydroxymethyl-imidazoles. google.com Optimization studies have shown that temperature is often one of the most significant factors affecting yield. derpharmachemica.com
pH and Catalysis: The pH of the reaction medium plays a crucial role, particularly when ammonia (B1221849) or its salts are used as reactants. The availability of the free base form of ammonia or amidines is necessary for nucleophilic attack. nih.govtsijournals.com
Base Catalysis: Reactions like the Van Leusen synthesis explicitly require a base (e.g., K₂CO₃) to generate the reactive TosMIC anion. nih.gov
Acid Catalysis: In other syntheses, acid catalysts can facilitate the dehydration steps that lead to the final aromatic ring. scribd.com The final formation of the hydrochloride salt is achieved by introducing hydrochloric acid, which also serves to protonate the basic nitrogen atoms of the imidazole ring, enhancing its stability and water solubility. pharmaguideline.com
Solvent and Reactant Concentration: The choice of solvent can impact the solubility of reactants and the stability of intermediates and transition states. The optimal protocol for the condensation of α-bromoketones and amidines, for instance, was found to be in aqueous tetrahydrofuran. researchgate.net Furthermore, reactant concentration can be a determining factor in the reaction outcome. In syntheses using glyoxal (B1671930), for example, low initial concentrations were found to favor imidazole formation, as higher concentrations led to competing acetal (B89532) and oligomer formation pathways. nih.gov
Below is a summary of how different reaction conditions can influence imidazole annulation reactions.
| Parameter | Influence on Reaction Mechanism | Potential Outcomes |
| Temperature | Affects reaction rate by influencing the ability to overcome activation energy barriers for cyclization and dehydration. | Increased temperature generally increases reaction rate but can also promote side reactions and decomposition. derpharmachemica.comgoogle.com |
| pH / Catalyst | Determines the protonation state of reactants (e.g., ammonia vs. ammonium). Can catalyze key steps like dehydration (acid) or anion formation (base). scribd.comnih.gov | Optimal pH/catalyst choice is crucial for maximizing yield by promoting the desired mechanistic pathway over side reactions. |
| Solvent | Influences reactant solubility and can stabilize or destabilize intermediates and transition states. | The choice between polar, non-polar, protic, or aprotic solvents can significantly affect reaction efficiency and product isolation. researchgate.net |
| Concentration | Can shift the equilibrium between the desired annulation pathway and competing side reactions like polymerization or self-condensation. nih.gov | Lower reactant concentrations may be necessary to suppress the formation of undesired oligomeric by-products. |
Mechanistic Investigations of 2 Amino 1h Imidazol 4 Yl Methanol Hydrochloride Formation Reactions
Proposed Reaction Mechanisms for Imidazole (B134444) Annulation
While a singular, universally applied method for the synthesis of (2-Amino-1H-imidazol-4-YL)-methanol is not exclusively documented, its structure lends itself to several established imidazole annulation strategies. These reactions typically involve the condensation of smaller precursor molecules to form the five-membered heterocyclic ring.
Derivatization and Functionalization Strategies of 2 Amino 1h Imidazol 4 Yl Methanol Hydrochloride Core
Modifying the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group at the C4 position is a prime target for various chemical transformations, including oxidation, esterification, and etherification. These modifications can significantly impact the molecule's polarity, steric bulk, and potential for hydrogen bonding.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents such as manganese dioxide (MnO2) are often employed for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation. researchgate.netresearchgate.netnih.govrsc.orgorganic-chemistry.org This transformation yields 2-amino-1H-imidazole-4-carbaldehyde, a key intermediate for further derivatization, such as reductive amination or the formation of Schiff bases.
Esterification: Esterification of the hydroxymethyl group can be achieved by reacting the core molecule with acylating agents like acid chlorides or anhydrides. nih.govnih.gov To achieve selective O-acylation in the presence of the 2-amino group, the reaction conditions need to be carefully controlled, often by performing the reaction under acidic conditions to protonate the more basic amino group and thus reduce its nucleophilicity. acs.org
Etherification: The synthesis of ether derivatives involves the O-alkylation of the hydroxymethyl group. This can be accomplished by reacting the starting material with alkyl halides in the presence of a base. researchgate.netgoogle.comciac.jl.cnresearchgate.netmtsu.edu Similar to esterification, achieving chemoselectivity is crucial to prevent N-alkylation of the 2-amino group or the imidazole (B134444) ring nitrogens.
| Reaction Type | Reagent/Conditions | Product |
| Oxidation | Manganese Dioxide (MnO2) | 2-Amino-1H-imidazole-4-carbaldehyde |
| Esterification | Acyl Chloride/Anhydride | 4-(Acyloxymethyl)-1H-imidazol-2-amine |
| Etherification | Alkyl Halide, Base | 4-(Alkoxymethyl)-1H-imidazol-2-amine |
Transformations at the 2-Amino Group
The 2-amino group is a highly nucleophilic site and readily undergoes acylation and alkylation. Furthermore, it can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents.
Acylation: The 2-amino group can be acylated using various acylating agents, such as benzoyl chloride, to form the corresponding amide derivatives. nih.govresearchgate.netnih.gov This reaction is typically straightforward due to the high nucleophilicity of the exocyclic amino group.
Alkylation: N-alkylation of the 2-amino group can be achieved with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) and preventing concurrent alkylation at other sites (imidazole ring nitrogens and the hydroxymethyl group) requires careful selection of reaction conditions and potentially the use of protecting groups.
Diazotization: The 2-amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.gov These diazonium salts are valuable intermediates that can be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the 2-position, such as halogens (Cl, Br), cyano, and hydroxyl groups. wikipedia.orgorganic-chemistry.orgbyjus.comlibretexts.org For instance, treatment of the diazonium salt with copper(I) bromide would yield 2-bromo-4-(hydroxymethyl)-1H-imidazole.
| Reaction Type | Reagent/Conditions | Product |
| Acylation | Benzoyl Chloride | N-(4-(Hydroxymethyl)-1H-imidazol-2-yl)benzamide |
| Alkylation | Alkyl Halide | N-Alkyl-4-(hydroxymethyl)-1H-imidazol-2-amine |
| Diazotization/Sandmeyer | 1. NaNO2, HBr 2. CuBr | 2-Bromo-4-(hydroxymethyl)-1H-imidazole |
Regioselective Functionalization of the Imidazole Ring
Direct functionalization of the imidazole ring through electrophilic substitution is another important derivatization strategy. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents.
The 2-amino and 4-hydroxymethyl groups are both electron-donating, which activates the imidazole ring towards electrophilic attack. The most likely position for electrophilic substitution is the C5 position, which is activated by both groups and is sterically accessible.
Halogenation: Direct halogenation of the imidazole ring can be achieved using various halogenating agents. For instance, bromination would be expected to occur regioselectively at the C5 position to yield 2-amino-5-bromo-4-(hydroxymethyl)-1H-imidazole.
Nitration: Nitration of the imidazole ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. google.comresearchgate.netepfl.chresearchgate.net The electron-donating nature of the existing substituents would direct the nitro group to the C5 position, affording 2-amino-4-(hydroxymethyl)-5-nitro-1H-imidazole.
| Reaction Type | Reagent/Conditions | Predicted Product |
| Halogenation | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-4-(hydroxymethyl)-1H-imidazole |
| Nitration | HNO3/H2SO4 | 2-Amino-4-(hydroxymethyl)-5-nitro-1H-imidazole |
Synthesis of Fused Imidazole Systems via Derivatization
The (2-Amino-1H-imidazol-4-YL)-methanol core can serve as a building block for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve the participation of the 2-amino group and one of the ring nitrogens in a cyclocondensation reaction with a bifunctional electrophile.
Synthesis of Imidazo[2,1-b]thiazoles: The reaction of 2-aminoimidazoles with α-haloketones is a well-established method for the synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold. nih.govorganic-chemistry.orgnih.gov In this reaction, the 2-amino group initially acts as a nucleophile, attacking the α-carbon of the haloketone, followed by cyclization involving one of the imidazole ring nitrogens to form the fused thiazole (B1198619) ring.
Synthesis of Imidazo[1,2-a]pyrimidines: 2-Aminoimidazoles can react with β-dicarbonyl compounds or their equivalents to form imidazo[1,2-a]pyrimidines. organic-chemistry.orgnih.govresearchgate.netmdpi.combeilstein-journals.org This condensation reaction involves the formation of a six-membered pyrimidine (B1678525) ring fused to the imidazole core. The reaction of 2-aminoimidazole with N-substituted maleimides also leads to the formation of the imidazo[1,2-a]pyrimidine (B1208166) heterocyclic core. nih.gov
| Fused System | Reagent/Conditions | General Product Structure |
| Imidazo[2,1-b]thiazole | α-Haloketone | Substituted imidazo[2,1-b]thiazole |
| Imidazo[1,2-a]pyrimidine | β-Dicarbonyl compound | Substituted imidazo[1,2-a]pyrimidine |
Advanced Analytical Techniques for Structural Elucidation of 2 Amino 1h Imidazol 4 Yl Methanol Hydrochloride
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are fundamental in determining the molecular structure of (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride by probing the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. In ¹H NMR spectroscopy, the protons of the imidazole (B134444) ring and the methanol substituent would exhibit distinct chemical shifts and coupling patterns, revealing their connectivity. ¹³C NMR spectroscopy complements this by identifying the unique carbon environments within the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the compound. The FTIR spectrum of an imidazole derivative would show characteristic peaks for C═O, C─N, C─O stretching, and C─H bending and stretching vibrations researchgate.net. For (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride, specific absorption bands corresponding to the amino (-NH2), hydroxyl (-OH), and imidazole ring moieties would be expected.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecule, which is crucial for confirming its elemental composition. This technique helps to unequivocally determine the molecular formula of the compound.
Interactive Data Table: Spectroscopic Data for Imidazole Derivatives
| Spectroscopic Technique | Typical Observations for Imidazole Derivatives | Information Gleaned |
| ¹H NMR | Distinct signals for protons on the imidazole ring and substituents. | Elucidation of the proton environment and connectivity. |
| ¹³C NMR | Resonances corresponding to the different carbon atoms in the ring and side chains. | Determination of the carbon skeleton. |
| FTIR | Characteristic absorption bands for N-H, C=N, C-N, and other functional group vibrations. | Identification of functional groups present in the molecule. |
| HRMS | Precise mass-to-charge ratio of the molecular ion. | Confirmation of the elemental composition and molecular formula. |
X-ray Diffraction Analysis for Solid-State Structure Determination
This analysis also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the crystal structure of a related compound, (1H-Imidazol-4-yl)methanol, two primary hydrogen-bonding interactions were observed: one between the imidazole nitrogen of one molecule and the hydroxyl hydrogen of an adjacent molecule, and another between the hydroxyl oxygen of one molecule and the imidazole N—H group of a neighboring molecule nih.gov. These interactions result in the formation of a two-dimensional network nih.gov. For the hydrochloride salt, the chloride ion would also be involved in the hydrogen-bonding network.
Interactive Data Table: Crystallographic Data for (1H-Imidazol-4-yl)methanol
| Crystal Data | |
| Formula | C₄H₆N₂O nih.gov |
| Molecular Weight | 98.11 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/n |
| a (Å) | 13.9180 (9) nih.gov |
| b (Å) | 7.1980 (5) nih.gov |
| c (Å) | 11.6509 (12) nih.gov |
| β (°) | 125.249 (1) nih.gov |
| Volume (ų) | 953.20 (13) nih.gov |
| Z | 8 nih.gov |
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are essential for evaluating the purity of (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride and for its isolation from synthesis mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary method for quantitative purity analysis. A suitable HPLC method would involve a specific stationary phase and mobile phase to achieve separation of the target compound from any impurities. The purity is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. The retention factor (Rf) of the compound can be determined and compared to a reference standard.
Column Chromatography is often used for the preparative purification of the compound, allowing for the isolation of larger quantities of pure material.
Interactive Data Table: Chromatographic Methods
| Technique | Purpose | Key Parameters |
| HPLC | Quantitative Purity Assessment | Column type, mobile phase composition, flow rate, detection wavelength. |
| TLC | Reaction Monitoring, Qualitative Purity | Stationary phase, eluent, visualization technique. |
| Column Chromatography | Preparative Purification and Isolation | Adsorbent, eluent system, column dimensions. |
Computational and Theoretical Studies on 2 Amino 1h Imidazol 4 Yl Methanol Hydrochloride and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride. These computational methods allow for the optimization of the molecule's geometry and the calculation of various electronic properties that govern its chemical behavior.
A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For imidazole (B134444) derivatives, the iso-densities of these orbitals are often concentrated on the imidazole and adjacent aromatic or functional moieties. nih.gov
From the FMO energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide theoretical insight into the molecule's susceptibility to chemical reactions. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. MEP analysis provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). nih.gov For molecules with multiple functional groups like (2-Amino-1H-imidazol-4-YL)-methanol, the MEP map can predict sites for intermolecular interactions, such as hydrogen bonding.
DFT calculations are also employed to determine other electronic properties, including dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's response to external electric fields and its non-linear optical properties. researchgate.net
Table 1: Representative Theoretical Electronic Properties Calculated via DFT
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.1 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.55 eV |
| Electronegativity (χ) | The power to attract electrons | 3.65 eV |
| Dipole Moment (μ) | Measure of molecular polarity | 4.5 Debye |
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Molecular modeling and, more specifically, molecular dynamics (MD) simulations, provide a dynamic perspective on the intermolecular interactions involving (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride. These simulations model the movement of atoms and molecules over time, offering insights into how the compound interacts with itself and with solvent molecules. nih.govnih.gov
A primary focus of these simulations is the characterization of hydrogen bonds. Crystal structure analysis of related compounds, such as (1H-Imidazol-4-yl)methanol, reveals extensive hydrogen-bonding networks. nih.govnih.gov Typically, interactions occur between the imidazole N-H group and a hydroxyl oxygen atom of an adjacent molecule, and between the unprotonated imidazole nitrogen and a hydroxyl hydrogen atom. nih.gov In the hydrochloride salt, the chloride ion also acts as a significant hydrogen bond acceptor, interacting with the amino group and the protonated imidazole ring.
MD simulations can quantify these interactions in a solution environment by calculating Radial Distribution Functions (RDFs). An RDF describes how the density of surrounding atoms varies as a function of distance from a central atom. Peaks in the RDF plot indicate a high probability of finding an atom at a specific distance, corresponding to stable interactions like hydrogen bonds. By analyzing RDFs between, for example, the N-H hydrogen atoms and chloride ions or water oxygen atoms, the structure and stability of the solvation shell can be determined.
These computational techniques are vital for understanding the behavior of the molecule in a condensed phase, complementing the static picture provided by quantum chemical calculations and experimental crystal structures. nih.gov
Table 2: Predominant Hydrogen Bonding Interactions in Imidazole-Methanol Analogues
| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A) |
|---|---|---|---|
| Imidazole N-H | Hydroxyl O | Intermolecular H-Bond | ~2.9 Å |
| Hydroxyl O-H | Imidazole N | Intermolecular H-Bond | ~2.8 Å |
| Amino N-H | Chloride Ion (Cl⁻) | Ion-Molecule H-Bond | ~3.2 Å |
| Imidazole N⁺-H | Chloride Ion (Cl⁻) | Ion-Molecule H-Bond | ~3.1 Å |
Tautomeric Equilibrium and Isomerism Analysis
The imidazole ring system in (2-Amino-1H-imidazol-4-YL)-methanol allows for the existence of multiple tautomers. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 2-aminoimidazole derivatives, the primary tautomerism involves the migration of a proton between the ring nitrogens and the exocyclic amino group, leading to different amino and imino forms.
Computational chemistry is instrumental in analyzing these tautomeric equilibria. nih.gov By performing high-level quantum chemical calculations (such as DFT or ab initio methods), the relative energies and thermodynamic stabilities of each possible tautomer can be determined. researchgate.net These calculations can be performed for the molecule in the gas phase and can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate behavior in solution. researchgate.net The results predict the predominant tautomeric form under specific conditions.
For 2-aminoimidazole systems, studies have shown that the relative stability of tautomers can be very close, and the equilibrium can be influenced by substitution patterns and the environment (gas phase vs. solvent). researchgate.net The calculations involve locating the optimized geometry for each tautomer and its corresponding vibrational frequencies to confirm it is a true energy minimum. The transition states connecting the tautomers can also be calculated to determine the energy barriers for interconversion. mdpi.com
Table 3: Hypothetical Relative Stabilities of Tautomers for (2-Amino-1H-imidazol-4-YL)-methanol
| Tautomer Name | Description | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (Aqueous, kJ/mol) |
|---|---|---|---|
| Amino Tautomer (A) | Proton on ring N1, exocyclic NH₂ group | 0.0 (Reference) | 0.0 (Reference) |
| Amino Tautomer (B) | Proton on ring N3, exocyclic NH₂ group | ~2.5 | ~1.0 |
| Imino Tautomer | Proton transfer from NH₂ to ring N3 | ~18.0 | ~12.5 |
Note: Values are illustrative, based on typical findings for related compounds.
Prediction of Spectroscopic Parameters
Theoretical calculations are widely used to predict and interpret spectroscopic data, providing a crucial link between the computed molecular structure and experimental observations. For (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride, DFT methods can be used to calculate key spectroscopic parameters.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the optimized geometry. These theoretical frequencies correspond to the fundamental vibrational modes (e.g., N-H stretch, O-H stretch, C=N stretch, ring deformations). While calculated harmonic frequencies are often higher than experimental values, they can be scaled using empirical factors to achieve very good agreement with experimental FT-IR spectra. researchgate.net This allows for the confident assignment of observed spectral bands to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing these predicted shifts with experimental data helps in confirming the molecular structure and assigning signals in complex spectra. researchgate.netmdpi.com
These computational approaches not only aid in the interpretation of experimental spectra but can also be used to predict the spectra of unknown or yet-to-be-synthesized analogues, guiding future experimental work.
Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | 3750 | 3525 | 3200-3600 |
| N-H Stretch (Amino) | 3610, 3500 | 3393, 3290 | 3100-3500 |
| C=N Stretch (Ring) | 1685 | 1584 | 1550-1650 |
| C-O Stretch | 1150 | 1081 | 1000-1260 |
Note: Calculated values are hypothetical examples before and after applying a typical scaling factor.
Applications of 2 Amino 1h Imidazol 4 Yl Methanol Hydrochloride in Organic Synthesis and Materials Science
Utilization as a Key Synthetic Intermediate for Heterocyclic Compounds
The 2-aminoimidazole moiety is a prominent scaffold in numerous natural products and biologically active compounds. researchgate.net Consequently, (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride is a valuable starting material for the synthesis of a diverse array of more complex heterocyclic systems. The presence of the primary amino group, the hydroxyl group, and the imidazole (B134444) ring itself allows for a variety of chemical transformations.
Recent advances in synthetic methodologies have focused on the regiocontrolled synthesis of substituted imidazoles, highlighting the importance of functionalized starting materials. rsc.org The amino group at the C2 position can be acylated, alkylated, or used in condensation reactions to form fused heterocyclic systems like imidazo[1,2-a]pyrimidines. researchgate.net The hydroxymethyl group at the C4 position can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further modifications, such as Wittig reactions or amide bond formations. niscpr.res.in Furthermore, the imidazole ring can undergo N-alkylation or participate in cycloaddition reactions.
The synthesis of various heterocyclic compounds often involves multi-component reactions where a substituted imidazole is a key component. nih.govresearchgate.net For instance, the condensation of a 2-aminoimidazole derivative with dicarbonyl compounds is a common strategy for constructing fused bicyclic systems. researchgate.net The versatility of (2-Amino-1H-imidazol-4-YL)-methanol allows it to be a precursor in diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for biological screening. nih.gov
| Functional Group | Type of Reaction | Resulting Structure/Intermediate | Potential Application |
|---|---|---|---|
| 2-Amino Group | Acylation, Condensation | Amides, Fused Imidazopyrimidines | Pharmaceuticals, Agrochemicals |
| 4-Hydroxymethyl Group | Oxidation | Aldehyde, Carboxylic Acid | Further functionalization, Peptide coupling |
| Imidazole Ring (N1/N3) | Alkylation, Arylation | N-Substituted Imidazoles | Modulation of biological activity, Ligand design |
Imidazole Scaffolds in Coordination Chemistry
The imidazole ring is a fundamental building block in coordination chemistry due to its ability to act as a strong σ-donor ligand through its nitrogen atoms. researchgate.netrsc.org The presence of two nitrogen donor sites allows imidazole and its derivatives to form stable complexes with a wide range of metal ions. mdpi.combenthamdirect.com (2-Amino-1H-imidazol-4-YL)-methanol, with its imidazole core, is an excellent candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.gov
The nitrogen atoms of the imidazole ring can coordinate to metal centers, while the amino and hydroxymethyl substituents can provide additional coordination sites or participate in hydrogen bonding to stabilize the resulting supramolecular structure. nih.gov This multi-functionality allows for the rational design of coordination compounds with specific geometries and properties. mdpi.commdpi.com For example, imidazole-based ligands have been successfully used to synthesize one-, two-, and three-dimensional coordination polymers with interesting magnetic, catalytic, and photoluminescent properties. mdpi.com
The ability of the imidazole scaffold to bridge metal centers is a key feature in the construction of extended networks. nih.gov The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the presence of other auxiliary ligands. The resulting coordination polymers can exhibit diverse topologies and functionalities, making them promising materials for applications in gas storage, separation, and catalysis. mdpi.com
| Structural Feature | Role in Coordination | Resulting Property/Application |
|---|---|---|
| Imidazole Nitrogen Atoms | Act as Lewis bases to coordinate with metal ions. mdpi.com | Formation of stable metal-ligand bonds. benthamdirect.com |
| Substituents (Amino, Hydroxyl) | Provide secondary coordination sites or form hydrogen bonds. nih.gov | Increased structural stability and dimensionality. mdpi.com |
| Bridging Capability | Can link multiple metal centers to form extended networks. nih.gov | Creation of porous materials (MOFs) for gas storage. rsc.org |
Development of Imidazole-Based Polymeric Materials
The development of functional polymers is a rapidly growing field, and imidazole-containing polymers have garnered significant attention due to their unique properties and diverse applications. lifechemicals.com (2-Amino-1H-imidazol-4-YL)-methanol hydrochloride is a promising monomer for the synthesis of such materials. The presence of both an amino group and a hydroxyl group allows for its participation in step-growth polymerization reactions, such as the formation of polyamides, polyesters, or polyurethanes.
Imidazole-based polymers are known for their high thermal stability, ionic conductivity, and catalytic activity. researchgate.net These properties make them suitable for a wide range of applications, including as polymer electrolytes in fuel cells, as "green" solvents (ionic liquids), and as reusable catalysts in organic synthesis. nih.govtandfonline.com The incorporation of the (2-Amino-1H-imidazol-4-YL)-methanol moiety into a polymer backbone would introduce the specific functionalities of the imidazole ring, potentially leading to materials with enhanced properties.
For example, the basic nitrogen atoms of the imidazole ring can act as proton acceptors or donors, making the resulting polymers useful as pH-responsive materials or as solid-supported bases. The ability of the imidazole group to coordinate with metal ions can be exploited to create polymer-supported catalysts or materials for heavy metal remediation. researchgate.net The synthesis of copolymers using (2-Amino-1H-imidazol-4-YL)-methanol and other monomers, such as methyl methacrylate, could lead to materials with tailored thermal and mechanical properties. researchgate.net
| Polymer Type | Key Property | Potential Application |
|---|---|---|
| Polyamides/Polyesters | High thermal stability, specific binding sites. | High-performance materials, functional membranes. |
| Polyurethanes | Segmented structures, tunable properties. | Biocompatible materials, smart coatings. |
| Polymer-supported Ionic Liquids | Ionic conductivity, catalytic activity. tandfonline.com | Solid electrolytes, reusable catalysts. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (2-Amino-1H-imidazol-4-YL)-methanol HCl?
- Methodology : The compound is typically synthesized via reflux reactions with amino acids (e.g., glycine, anthranilic acid) in ethanol/water mixtures. For example, refluxing at 8 hours under controlled conditions, followed by cooling, ice-water quenching, and recrystallization from ethanol yields the product . Similar imidazole derivatives have been synthesized via Schiff base formation using methanol and glacial acetic acid as catalysts, with purification via filtration and washing with cold methanol/diethyl ether .
Q. How is the compound characterized to confirm its molecular structure?
- Methodology : Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., DMSO-d6 solvent, 300 MHz instrument) .
- Elemental analysis : Matching experimental and calculated values for C, H, and N content .
- Melting point determination : Comparing observed values (e.g., 107–111°C for related imidazole derivatives) with literature data .
Q. What are the recommended storage and handling protocols for this compound?
- Methodology : Store in a desiccator at room temperature to avoid moisture absorption. Use protective equipment (gloves, masks) during handling, and dispose of waste via professional biohazard services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in imidazole derivative synthesis?
- Methodology :
- Catalyst selection : Substituting palladium on carbon with Raney nickel avoids dehalogenation byproducts, as shown in hydrogenation reactions of aryl chlorides (e.g., 92% yield achieved) .
- Solvent/base optimization : Ethanol with NaOH (2 equiv) at 45°C enhances cyclization efficiency compared to water or weaker bases like Na₂CO₃ .
- Temperature control : Higher temperatures (45°C vs. 25°C) improve reaction rates and yields during imidazole ring formation .
Q. How do structural modifications influence the biological activity of imidazole derivatives?
- Methodology :
- Structure-activity relationship (SAR) studies : For example, the (2-amino-1H-imidazol-4-yl) group in aplysinamisines eliminates cytotoxicity, while substituents like bromine or nitro groups modulate antifungal and antitumor activity .
- Assay standardization : Comparative cytotoxicity testing (e.g., IC₅₀ values against MCF-7, HCT 116 cell lines) under controlled conditions resolves discrepancies in reported bioactivity .
Q. What analytical techniques resolve contradictions in spectral or crystallographic data?
- Methodology :
- Single-crystal X-ray diffraction : Resolves ambiguities in molecular geometry (e.g., bond angles, hydrogen bonding) with high precision (mean σ(C–C) = 0.002 Å) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₄H₈ClN₃O for the target compound) .
Q. How can byproduct formation be minimized during imidazole synthesis?
- Methodology :
- Reaction monitoring : LC-MS analysis identifies intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide) and optimizes hydrogenation time to reduce side reactions .
- Catalyst tuning : Avoiding dehalogenation catalysts (e.g., Pd/C) prevents aryl chloride reduction, as demonstrated in the synthesis of 2-(4-chlorophenyl)-4-formylimidazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
